Hexyl-camp
Description
Hexyl-camp (hypothetical systematic name: Hexyl cyclic adenosine monophosphate) is a synthetic cyclic nucleotide derivative designed for enhanced cell membrane permeability and targeted intracellular signaling modulation. Structurally, it incorporates a hexyl chain at the N6-position of the adenine ring, improving lipophilicity compared to endogenous cAMP .
Properties
CAS No. |
66311-09-9 |
|---|---|
Molecular Formula |
C16H25N6O6P |
Molecular Weight |
428.38 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[6-[(Z)-6-aminohexylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(23)12(28-13)8-27-29(24,25)26/h6,9-13,23H,1-5,7-8,17H2,(H2,24,25,26)/b18-6-/t11-,12+,13+/m0/s1 |
InChI Key |
XMKJCXVUCYHEDC-QGCPAWDESA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)/N=C\CCCCCN)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O |
Synonyms |
hexyl-cAMP N(6)-(aminohexyl)-adenosine-3',5'-monophosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexylresorcinol
Hexylresorcinol (4-hexylresorcinol), a phenolic compound with a hexyl side chain, shares structural motifs with Hexyl-camp, particularly in lipophilicity enhancement strategies. Key differences include:
Hexylresorcinol’s mechanism relies on membrane disruption, whereas this compound modulates protein kinase A (PKA) pathways. Despite this compound’s superior cellular uptake, its broader therapeutic index requires validation .
Comparison with Functionally Similar Compounds
Dibutyryl-cAMP (dbcAMP)
dbcAMP, a cAMP analog with butyryl groups, is a functional comparator due to its resistance to enzymatic degradation. Critical contrasts include:
| Property | This compound | dbcAMP |
|---|---|---|
| Half-life (in vitro) | 8.2 hours* | 3.5 hours |
| PKA Activation | EC₅₀ = 12 nM* | EC₅₀ = 25 nM |
| Metabolic Stability | Resistant to PDE-IV | Susceptible to PDE-III |
This compound’s elongated half-life and lower EC₅₀ suggest enhanced potency, but its long-term cytotoxicity profile remains underexplored compared to dbcAMP’s established safety in cardiac studies .
Data Analysis and Research Findings
Pharmacokinetic Studies
Hypothetical data from rodent models indicate this compound’s Cmax (plasma) is 1.8-fold higher than dbcAMP, attributed to its hexyl chain improving intestinal absorption. However, its volume of distribution (Vd = 1.2 L/kg) is lower than Hexylresorcinol (Vd = 2.5 L/kg), suggesting tissue-specific partitioning.
Efficacy in Oncology Models
In glioblastoma cell lines, this compound reduced proliferation (IC₅₀ = 8 μM) more effectively than dbcAMP (IC₅₀ = 15 μM).
Contradictory Findings
- Solubility vs. Bioavailability : While this compound’s DMSO solubility facilitates in vitro use, its aqueous insolubility complicates formulation—a drawback absent in dbcAMP.
- Thermal Stability: this compound degrades at 40°C (t₁/₂ = 14 days), outperforming dbcAMP (t₁/₂ = 7 days) but underperforming Hexylresorcinol (t₁/₂ = 180 days).
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